3-Chloro-5-{[(4-methylphenyl)methyl]sulfanyl}-1,2,4-thiadiazole 3-Chloro-5-{[(4-methylphenyl)methyl]sulfanyl}-1,2,4-thiadiazole
Brand Name: Vulcanchem
CAS No.: 1803600-55-6
VCID: VC2887897
InChI: InChI=1S/C10H9ClN2S2/c1-7-2-4-8(5-3-7)6-14-10-12-9(11)13-15-10/h2-5H,6H2,1H3
SMILES: CC1=CC=C(C=C1)CSC2=NC(=NS2)Cl
Molecular Formula: C10H9ClN2S2
Molecular Weight: 256.8 g/mol

3-Chloro-5-{[(4-methylphenyl)methyl]sulfanyl}-1,2,4-thiadiazole

CAS No.: 1803600-55-6

Cat. No.: VC2887897

Molecular Formula: C10H9ClN2S2

Molecular Weight: 256.8 g/mol

* For research use only. Not for human or veterinary use.

3-Chloro-5-{[(4-methylphenyl)methyl]sulfanyl}-1,2,4-thiadiazole - 1803600-55-6

Specification

CAS No. 1803600-55-6
Molecular Formula C10H9ClN2S2
Molecular Weight 256.8 g/mol
IUPAC Name 3-chloro-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-thiadiazole
Standard InChI InChI=1S/C10H9ClN2S2/c1-7-2-4-8(5-3-7)6-14-10-12-9(11)13-15-10/h2-5H,6H2,1H3
Standard InChI Key HRNCHOSCMMKGJC-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)CSC2=NC(=NS2)Cl
Canonical SMILES CC1=CC=C(C=C1)CSC2=NC(=NS2)Cl

Introduction

Chemical Identity and Structural Properties

The compound 3-Chloro-5-{[(4-methylphenyl)methyl]sulfanyl}-1,2,4-thiadiazole represents an important member of the thiadiazole family with distinct structural characteristics. This section provides a comprehensive overview of its chemical identity, physical properties, and structural features that contribute to its potential biological activity.

Molecular Structure and Properties

The molecular structure of 3-Chloro-5-{[(4-methylphenyl)methyl]sulfanyl}-1,2,4-thiadiazole features a 1,2,4-thiadiazole core with specific substitutions that define its chemical identity. The 1,2,4-thiadiazole ring system contains three nitrogen atoms and one sulfur atom arranged in a five-membered heterocyclic structure, providing a foundation for various biological activities.

The key structural features include:

  • A 1,2,4-thiadiazole heterocyclic core

  • A chloro substituent at position 3

  • A [(4-methylphenyl)methyl]sulfanyl group at position 5

Based on the information available, the compound has the following properties:

PropertyValue
Molecular FormulaC₁₀H₉ClN₂S₂
Molecular WeightApproximately 272.77 g/mol
Physical AppearanceNot specified in data sources
CAS Number1803600-55-6
Functional Groups1,2,4-thiadiazole, chloro, sulfanyl, methylphenyl
Commercial Availability50mg (375.00 €), 500mg (1,025.00 €)

The compound's structure contains both aromatic and heterocyclic elements that contribute to its potential pharmacological properties and chemical reactivity. The 1,2,4-thiadiazole core is known for its aromaticity and stability, which can enhance the in vivo stability of the compound .

Synthesis and Chemical Reactivity

Chemical Reactivity Profile

The reactivity of 3-Chloro-5-{[(4-methylphenyl)methyl]sulfanyl}-1,2,4-thiadiazole is expected to be influenced by its constituent functional groups:

  • The 1,2,4-thiadiazole ring exhibits aromatic character, providing stability but also reactivity through its nitrogen and sulfur atoms

  • The chloro substituent at position 3 serves as a potential site for nucleophilic substitution reactions

  • The sulfanyl linkage offers opportunities for oxidation to sulfinyl or sulfonyl groups

  • The 4-methylphenyl moiety provides sites for electrophilic aromatic substitution reactions

These reactive sites can be exploited for further derivatization to enhance or modify the biological activity profile of the compound.

Biological Activity of Thiadiazole Derivatives

General Biological Properties of Thiadiazole Scaffolds

The 1,2,4-thiadiazole ring system represents an important pharmacophore in medicinal chemistry with diverse biological activities. While specific data on 3-Chloro-5-{[(4-methylphenyl)methyl]sulfanyl}-1,2,4-thiadiazole is limited, the general biological profile of thiadiazole derivatives provides insights into its potential applications.

Thiadiazole derivatives have been extensively investigated for their broad spectrum of pharmacological properties . The biological activity of these compounds is attributed to the presence of the =N–C–S– moiety and the strong aromaticity of the heterocyclic ring, which contributes to their in vivo stability and generally low toxicity for higher vertebrates, including humans .

Other Biological Activities

In addition to antimicrobial properties, thiadiazole derivatives have demonstrated various other biological activities that might also be exhibited by 3-Chloro-5-{[(4-methylphenyl)methyl]sulfanyl}-1,2,4-thiadiazole:

Biological ActivityPotential Mechanism
AnalgesicInteraction with pain mediators
Anti-inflammatoryInhibition of inflammatory pathways
AntidepressantModulation of neurotransmitter systems
AnxiolyticInteraction with receptors in the central nervous system
AntihypertensiveVascular or cardiac effects
AnticonvulsantStabilization of neuronal membranes
Enzyme inhibitionInteraction with specific enzyme active sites

The specific biological activity profile of 3-Chloro-5-{[(4-methylphenyl)methyl]sulfanyl}-1,2,4-thiadiazole would require targeted studies, but its structural features suggest potential in one or more of these areas.

Research Status and Future Directions

Comparative Analysis with Similar Compounds

Comparing 3-Chloro-5-{[(4-methylphenyl)methyl]sulfanyl}-1,2,4-thiadiazole with similar compounds provides insights into its potential biological profile:

CompoundKey Structural DifferencePotential Impact on Activity
3-Chloro-5-(3-chloro-4-methylphenylsulfonyl)-1,2,4-thiadiazoleContains sulfonyl group instead of sulfanyl; additional chloro substituent on phenyl ringPossibly increased water solubility; different electronic properties
3-chloro-5-[(4-methylphenyl)methylsulfonyl]-1,2,4-thiadiazoleContains sulfonyl group instead of sulfanylDifferent hydrogen bonding capability; altered electronic distribution
2-amino-1,3,4-thiadiazole derivativesDifferent core structure (1,3,4-thiadiazole vs. 1,2,4-thiadiazole); amino substituentDifferent binding profile; potentially different biological targets

These structural differences may lead to distinct biological activity profiles, highlighting the importance of systematic structure-activity relationship studies.

Future Research Directions

Several promising research directions for 3-Chloro-5-{[(4-methylphenyl)methyl]sulfanyl}-1,2,4-thiadiazole include:

  • Comprehensive biological activity screening against diverse targets to identify potential therapeutic applications

  • Structural optimization through medicinal chemistry approaches to enhance potency and selectivity

  • Investigation of its potential as a starting point for the development of enzyme inhibitors

  • Evaluation of its antimicrobial properties, particularly against resistant bacterial strains

  • Development of hybrid molecules by linking the thiadiazole scaffold to other pharmacologically active moieties to achieve synergistic effects

The covalent bonding of biologically active compounds with similar effects but acting through different mechanisms could lead, by synergism, to compounds with improved activity and reduced toxicity .

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